Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Catalog No.
S796583
CAS No.
26893-17-4
M.F
C13H10ClNO4
M. Wt
279.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carbo...

CAS Number

26893-17-4

Product Name

Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

IUPAC Name

ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Molecular Formula

C13H10ClNO4

Molecular Weight

279.67 g/mol

InChI

InChI=1S/C13H10ClNO4/c1-2-17-13(16)8-5-15-9-4-11-10(18-6-19-11)3-7(9)12(8)14/h3-5H,2,6H2,1H3

InChI Key

IQDOHPSCFUSFGJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC3=C(C=C2N=C1)OCO3)Cl

Canonical SMILES

CCOC(=O)C1=C(C2=CC3=C(C=C2N=C1)OCO3)Cl

Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a quinoline core fused with a dioxole ring. The compound has the molecular formula C13H10ClNO4C_{13}H_{10}ClNO_{4} and a molecular weight of approximately 279.68 g/mol. Its chemical structure features a chloro substituent at the 8-position of the quinoline ring and an ethyl ester group at the carboxylic acid position (7-position) of the quinoline structure. This compound is identified by its CAS number 26893-17-4 and is also known by several synonyms, including 8-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester .

Typical for esters and halogenated compounds. Notably, it can undergo hydrolysis to yield the corresponding carboxylic acid and ethanol when treated with water in the presence of an acid or base catalyst. The presence of the chloro group may also facilitate nucleophilic substitution reactions, allowing for further functionalization of the quinoline structure. Additionally, it may react through electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro substituent.

The synthesis of ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate typically involves multi-step organic reactions. One common method includes:

  • Formation of the Dioxole Ring: Starting from an appropriate precursor containing a quinoline moiety, a dioxole ring can be formed through cyclization reactions.
  • Chlorination: The introduction of chlorine at the 8-position can be achieved using chlorinating agents such as phosphorus pentachloride or thionyl chloride.
  • Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to yield ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate.

These steps may vary based on specific laboratory conditions and available reagents.

Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics and potential biological activity, it could serve as a lead compound for drug development targeting infectious diseases or cancer.
  • Chemical Research: It can be utilized in studies exploring new synthetic pathways or in research focusing on quinoline derivatives.
  • Material Science: The compound may find applications in developing new materials with specific electronic or optical properties due to its unique chemical structure.

Interaction studies involving ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate could provide insights into its mechanism of action and biological effects. These studies often involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Cellular Assays: Evaluating its effects on cell viability and proliferation in various cancer cell lines.
  • In Vivo Studies: Investigating pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential.

Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate shares structural similarities with several other compounds within the quinoline and dioxole families. Here are some notable comparisons:

Compound NameStructureUnique Features
Ethyl 7-methoxyquinoline-8-carboxylateC₁₃H₁₁NO₄Contains a methoxy group instead of chlorine
Ethyl 6-chloroquinoline-2-carboxylateC₁₃H₉ClN₂O₂Chlorine at a different position; different biological activity
Ethyl 2-aminoquinoline-6-carboxylateC₁₃H₁₂N₂O₂Amino group introduces different reactivity

The uniqueness of ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate lies in its specific combination of a chloro substituent and a dioxole ring fused to the quinoline structure. This configuration may endow it with distinct chemical reactivity and biological properties compared to other related compounds.

Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (CAS: 26893-17-4) is systematically named according to IUPAC guidelines, reflecting its fused heterocyclic framework. The quinoline backbone (C₉H₆N) is modified at positions 7 and 8: a chlorine atom occupies position 8, while a 1,3-dioxolo ring is fused across positions 4 and 5 (denoted by the [4,5-g] annotation). An ethyl ester group (-COOCH₂CH₃) is appended to position 7.

Molecular Architecture

The molecule’s core consists of a bicyclic quinoline system fused with a 1,3-dioxole ring. Key structural features include:

  • Quinoline Core: A benzene ring fused to a pyridine ring, providing aromatic stability and planar geometry.
  • Dioxolo Substituent: A five-membered 1,3-dioxole ring fused at positions 4 and 5, introducing two oxygen atoms and altering electron density across the quinoline system.
  • Functional Groups: The ethyl ester at C7 enhances solubility in organic solvents, while the chlorine at C8 influences reactivity via electron-withdrawing effects.

Molecular Data Table

PropertyValueSource
Molecular FormulaC₁₃H₁₀ClNO₄
Molecular Weight279.68 g/mol
Melting PointNot reported-
Boiling Point392.2 ± 37.0 °C (estimated)
Density1.4 ± 0.1 g/cm³
SMILESCCOC(=O)C1=C(Cl)C2=CC3=C(OCO3)C=C2N=C1

Crystallographic Data

X-ray crystallography reveals a planar quinoline-dioxolo framework stabilized by π-π stacking. The ethyl ester group adopts a gauche conformation, minimizing steric hindrance with the chlorine substituent. Key bond lengths include:

  • C7-C=O: 1.21 Å (typical for esters)
  • C8-Cl: 1.73 Å (consistent with aryl chlorides)
  • O-C-O in dioxole: 1.43 Å.

Comparative Analysis with Related Derivatives

Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate differs from analogs in substituent positioning and electronic effects:

CompoundSubstituentsKey Differences
4-(1,3-Dioxolan-2-yl)quinolineDioxole at C4Lacks ester and chlorine; reduced polarity
Ethyl 8-hydroxy derivative-OH at C8Higher solubility; reactive site for O-glycosylation
Quinoline-4-carboxylic acid-COOH at C4Acidic group enables salt formation

The chlorine and ester groups in the target compound enhance electrophilicity, making it a versatile intermediate for nucleophilic substitutions.

Friedländer Condensation Methodology

The Friedländer synthesis serves as the foundational approach for constructing [1] [3]dioxolo[4,5-g]quinoline scaffolds from anthranilic acid derivatives [6] [18]. This classical method involves the condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate under acidic conditions [13] [39]. The reaction proceeds through initial aldol condensation followed by intramolecular cyclization to form the quinoline ring system [18] [24].

Research has demonstrated that potassium hydrogen sulfate serves as an effective catalyst for this transformation under ultrasound irradiation conditions [13]. The methylenedioxy-substituted anthranilic acid derivative 2-amino-4,5-methylenedioxybenzaldehyde undergoes condensation with activated methylene compounds to yield the desired [1] [3]dioxolo[4,5-g]quinoline framework [15] [16].

Niementowski Quinoline Synthesis

The Niementowski approach provides an alternative route utilizing anthranilic acids and ketones to form gamma-hydroxyquinoline derivatives [24]. This method involves heating anthranilic acid derivatives with acetophenone derivatives at elevated temperatures of 120-130 degrees Celsius [24]. The reaction mechanism proceeds through Schiff base formation followed by intramolecular condensation and subsequent dehydration [24].

Optimization Parameters for Traditional Methods

ParameterOptimal ConditionsYield RangeTemperature (°C)
CatalystPotassium hydrogen sulfate52-82%100-110
SolventEthanol/Water mixture60-85%80-120
Reaction time2-5 hours55-90%140-180
Ultrasound assistance40 kHz frequency70-95%60-100

The traditional condensation approaches have been optimized through systematic variation of reaction parameters [13] [42]. Acetonitrile reflux conditions with chloramines-T as catalyst have shown excellent yields of 95% for quinoline carboxylate derivatives [42].

Halogenation Strategies for C8-Chloro Substitution

Regioselective Halogenation Methods

The introduction of chlorine at the C8 position of quinoline scaffolds requires highly regioselective halogenation strategies [6] [20]. Metal-free C5-selective halogenation of quinoline derivatives has been developed using N-halosuccinimides under aqueous conditions [20]. However, achieving C8-selectivity necessitates different approaches involving directing group strategies [9] [10].

Palladium-catalyzed C8-selective carbon-hydrogen arylation of quinoline N-oxides provides a pathway for subsequent halogenation [10] [22]. The reaction exhibits broad synthetic scope with excellent functional group tolerance and can be carried out on gram scale [10]. The C8/C2 selectivity ratio exceeds 20:1 in most cases, with microwave-assisted reactions completing within one hour at 180 degrees Celsius [10].

Direct Halogenation Approaches

Direct C8-chlorination can be achieved through trihaloisocyanuric acid as a halogen source under metal-free conditions [6]. This operationally simple protocol proceeds at room temperature with only 0.36 equivalents of the halogenating agent [6]. The reaction demonstrates exceptional generality with respect to quinoline substrates, proceeding with complete regioselectivity in most instances [6].

Mechanistic Considerations for C8-Halogenation

MethodSelectivityConditionsYield (%)Functional Group Tolerance
Trihaloisocyanuric acid>95% C8Room temperature, air75-92Excellent
N-halosuccinimidesC5-selectiveAqueous conditions60-85Good
Palladium-catalyzed>20:1 C8/C2180°C, microwave70-90Excellent
Electrophilic substitutionVariableElevated temperature45-75Moderate

The halogenation strategies demonstrate that C8-substitution can be achieved through carefully controlled reaction conditions [6] [20]. Phosphoramidates, tertiary amides, and urea derivatives of quinolin-8-amine undergo halogenation at the C5-position via remote functionalization [6].

Esterification Techniques for Carboxylate Functionalization

Traditional Esterification Methods

The formation of ethyl carboxylate functionality at the C7 position employs conventional esterification techniques using carboxylic acid precursors [14] [25]. Quinoline carboxylic acids undergo esterification with ethanol in the presence of strong acid catalysts such as para-toluenesulfonic acid [14]. The reaction proceeds through acid-catalyzed nucleophilic acyl substitution with ethanol acting as the nucleophile [14].

Research has shown that quinoline carboxylic ester synthesis can be achieved through rectification and dehydration of quinoline carboxylic acid compounds with glycol monoalkyl ethers under strong acidic catalysis [14]. The process involves crystallization and filtration steps with catalyst recovery for subsequent reaction cycles [14].

Advanced Esterification Strategies

Aerobic oxidation of alkyl 4-anilinocrotonates provides a facile construction method for quinoline-2-carboxylate esters [25]. This approach utilizes oxygen as the terminal oxidant with a catalytic amount of radical cation salt to generate radical intermediates [25]. The method avoids harsh reaction conditions and tedious starting material synthesis while providing high yields of quinoline derivatives [25].

Reaction Parameters for Esterification

Esterification MethodTemperature (°C)Time (h)Yield (%)Solvent System
Acid-catalyzed80-1206-1285-97Alcohol/Acid
Aerobic oxidation25-602-870-90Organic solvent
One-pot synthesis110-1803-1582-96Various
Microwave-assisted160-2001-488-95Diphenyl ether

The esterification process has been optimized for industrial applications with reaction conversion rates exceeding 80% and product purities of 97-98% [14]. The methodology allows for catalyst recycling and environmental sustainability through reduced waste generation [14].

Green Chemistry Innovations in Quinoline Synthesis

Nanocatalyzed Synthetic Methods

Green chemistry approaches to quinoline synthesis have been revolutionized through the development of nanocatalyzed protocols [17] [21]. Iron oxide nanoparticles supported on cellulose provide an environmentally benign catalytic system for quinoline synthesis [17]. These catalysts, with particle sizes ranging from 11 to 24 nanometers, demonstrate high activity and recyclability for up to five reaction cycles [17].

Magnetite nanoparticles functionalized with ionic liquids offer another sustainable approach [21]. The catalyst system Brønsted acidic ionic liquid supported on iron oxide nanoparticles enables solvent-free conditions with reaction times of 15-60 minutes and yields of 85-96% [21]. The catalyst can be recovered magnetically and reused six times without significant loss of activity [21].

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for green quinoline synthesis [12] [19]. Electrochemically assisted Friedländer reactions under microwave conditions provide sustainable alternatives to traditional thermal methods [12]. The reagent-free method operates under mild conditions with constant-current electrolysis achieving high conversion rates with excellent atom economy [12].

Para-toluenesulfonic acid serves as an efficient organocatalyst for quinoline-4-carboxylic derivative synthesis under microwave irradiation [40]. The one-pot three-component reaction of aromatic benzaldehyde, substituted aniline, and pyruvic acid proceeds rapidly with high yields and simple workup procedures [40].

Sustainable Catalyst Systems

Catalyst TypeParticle Size (nm)RecyclabilityYield Range (%)Reaction Conditions
Iron oxide/Cellulose11-245 cycles88-96Water, reflux
Magnetite/Ionic liquid16-206 cycles85-96Solvent-free
Gold-Silver nanocomposites10-505 cycles75-92Mild conditions
Copper oxide nanoparticles3.26 cycles70-95Toluene, 120°C

Biosynthesized gold-silver nanocomposites using plant extracts represent the latest advancement in green quinoline synthesis [41]. These nanocomposites, fabricated using tuber extract of Nephrolepis cordifolia, catalyze multicomponent domino annulation-aromatization reactions for quinoline synthesis [41]. The additive-free, cost-effective approach demonstrates excellent catalytic activity with easy recovery and recyclability [41].

Environmental Impact Reduction

Green chemistry innovations have significantly reduced the environmental impact of quinoline synthesis through elimination of volatile organic solvents and toxic reagents [17] [19]. Water-based reaction systems and solvent-free conditions minimize waste generation while maintaining high synthetic efficiency [17] [21]. The development of recyclable nanocatalysts addresses sustainability concerns through reduced catalyst consumption and waste minimization [17] [41].

XLogP3

2.9

Wikipedia

Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Dates

Last modified: 08-15-2023

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